10-(t-Boc-amino)-1-decylmethanethiosulfonate
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Overview
Description
10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate is a compound that features a tert-butoxycarbonyl (t-Boc) protected amino group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its unique structure, which includes a decyl chain and a methanethiosulfonate group, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The Boc-protected amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various chemical reactions, including nucleophilic substitution and condensation reactions . The methanethiosulfonate group can also undergo redox reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate
- 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate
- 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate
Uniqueness
10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate is unique due to its combination of a Boc-protected amino group and a methanethiosulfonate group. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
tert-butyl N-(10-methylsulfonylsulfanyldecyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4S2/c1-16(2,3)21-15(18)17-13-11-9-7-5-6-8-10-12-14-22-23(4,19)20/h5-14H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWWPQKFLRMQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724507 |
Source
|
Record name | S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216932-86-3 |
Source
|
Record name | S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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